molecular formula C18H17N3O2S B2610518 N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(methylsulfanyl)benzamide CAS No. 896026-16-7

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(methylsulfanyl)benzamide

Cat. No.: B2610518
CAS No.: 896026-16-7
M. Wt: 339.41
InChI Key: WGQDHISKNQPQAG-UHFFFAOYSA-N
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Description

N-[5-(2,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(methylsulfanyl)benzamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 2,4-dimethylphenyl group at position 5 and a benzamide moiety bearing a methylsulfanyl (-SMe) group at position 2 of the benzene ring. The 1,3,4-oxadiazole ring is a five-membered aromatic system with two nitrogen atoms, known for its metabolic stability and ability to participate in hydrogen bonding, making it a common pharmacophore in drug design.

Properties

IUPAC Name

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-11-8-9-13(12(2)10-11)17-20-21-18(23-17)19-16(22)14-6-4-5-7-15(14)24-3/h4-10H,1-3H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGQDHISKNQPQAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=CC=C3SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(methylsulfanyl)benzamide typically involves the reaction of 2,4-dimethylphenylhydrazine with carbon disulfide to form the corresponding hydrazinecarbodithioate. This intermediate is then cyclized with an appropriate acid chloride to yield the oxadiazole ring. The final step involves the reaction of the oxadiazole derivative with 2-(methylsulfanyl)benzoyl chloride under basic conditions to form the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors, improved purification techniques, and the development of more efficient catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(methylsulfanyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions, although this is less common.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Nitrated or halogenated aromatic derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

Mechanism of Action

The mechanism of action of N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(methylsulfanyl)benzamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and pathways. The oxadiazole ring is known to interact with various biological targets, including enzymes involved in DNA replication and repair, leading to the disruption of cellular processes and ultimately cell death. The methylsulfanyl group may also play a role in enhancing the compound’s binding affinity to its molecular targets .

Comparison with Similar Compounds

Key Observations and Implications

Substituent Effects: Electron-withdrawing groups (e.g., -Cl in ) enhance anticancer activity, while electron-donating groups (e.g., -OMe in ) may improve enzyme binding.

Biological Targets :

  • The 1,3,4-oxadiazole-benzamide scaffold demonstrates versatility, showing activity against cancer (), fungi (), and inflammation ().

Biological Activity

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(methylsulfanyl)benzamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives. This compound has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The following sections will explore its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

  • Molecular Formula : C14H17N3O2
  • Molecular Weight : 259.30368 g/mol
  • CAS Number : 891113-13-6

The compound features an oxadiazole ring, which contributes to its diverse biological properties. The presence of a methylsulfanyl group and a dimethylphenyl moiety enhances its potential for various applications.

Antifungal Activity

Research has indicated that compounds similar to this compound exhibit significant antifungal properties. For instance, in a study assessing various oxadiazole derivatives against Sclerotinia sclerotiorum, certain compounds demonstrated inhibition rates ranging from 47.2% to 86.1% . Notably, compounds with electron-withdrawing groups showed enhanced inhibitory activity.

CompoundInhibition Rate (%)EC50 (mg/L)
Compound 13p86.15.17
Compound 13f77.86.67
Control (Quinoxyfen)77.814.19

Insecticidal Activity

Insecticidal assays have shown that derivatives of this compound can exhibit lethal activities against various pests such as Mythimna separate and Helicoverpa armigera. For example, a related compound demonstrated a lethal concentration (LC50) of 14.01 mg/L in zebrafish toxicity tests . This suggests potential for agricultural applications as an insecticide.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the oxadiazole ring may interact with cellular pathways involved in metabolism and cell division. The structural features likely contribute to its ability to disrupt fungal cell walls or inhibit key metabolic enzymes in insects.

Study on Antifungal Efficacy

A recent study evaluated the antifungal efficacy of several oxadiazole derivatives against Sclerotinia sclerotiorum. Among the tested compounds, those with specific substitutions on the benzene ring exhibited superior activity compared to standard treatments . This highlights the importance of structure-activity relationships (SAR) in optimizing antifungal agents.

Insecticidal Evaluation

Another investigation focused on the insecticidal properties of related compounds against agricultural pests. The results indicated that certain derivatives exhibited promising insecticidal activity at concentrations as low as 500 mg/L . This positions these compounds as potential candidates for development into effective pest control agents.

Q & A

Basic Research Questions

Q. What are the key steps and challenges in synthesizing N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(methylsulfanyl)benzamide?

  • Methodology : Synthesis typically involves cyclization of hydrazides with carboxylic acid derivatives (e.g., via dehydrating agents like POCl₃) to form the oxadiazole core, followed by coupling reactions (e.g., EDC/HOBt) to attach the benzamide and methylsulfanyl groups . Critical parameters include:

  • Temperature : 60–80°C for cyclization; room temperature for coupling.
  • Solvents : Polar aprotic solvents (DMF, DCM) to stabilize intermediates.
  • Purity control : Column chromatography or recrystallization for isolation .
    • Challenges : Low yields due to steric hindrance from the 2,4-dimethylphenyl group; competing side reactions during sulfanyl group introduction .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Analytical workflow :

NMR : ¹H/¹³C NMR to verify substituent positions (e.g., methyl groups at 2,4-positions on phenyl, methylsulfanyl resonance at δ 2.5–3.0 ppm) .

Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺) and rule out impurities .

HPLC : Purity >95% using a C18 column (acetonitrile/water gradient) .

Q. What solubility properties should be considered for in vitro assays?

  • Solubility profile :

SolventSolubility (mg/mL)Notes
DMSO~50Preferred for stock solutions
Ethanol~10Limited due to nonpolar groups
PBS (pH 7.4)<1Aggregation risk in aqueous
  • Recommendation : Pre-solubilize in DMSO (≤1% v/v final concentration) for cell-based assays to avoid solvent toxicity .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) affect bioactivity?

  • Structure-Activity Relationship (SAR) insights :

Modification SiteImpact on Activity (e.g., IC₅₀)Mechanism Hypothesis
2,4-Dimethylphenyl↑ Lipophilicity → ↑ membrane permeabilityEnhanced cellular uptake
Methylsulfanyl group↓ Electron-withdrawing effect → ↑ target binding affinityStabilizes π-π stacking
  • Methodology : Parallel synthesis of analogs with substituent swaps (e.g., Cl, OMe) followed by enzymatic assays (e.g., kinase inhibition) .

Q. How should researchers address contradictions in reported biological activity data?

  • Case example : Discrepancies in IC₅₀ values for kinase inhibition (e.g., 0.5 µM vs. 5 µM in similar assays).

  • Root causes :

Assay conditions : ATP concentration variations (1 mM vs. 100 µM) skew competitive inhibition results.

Protein source : Recombinant vs. native kinase isoforms may differ in binding pockets.

  • Resolution :
  • Standardize assay protocols (e.g., ATP = 100 µM, pH 7.5).
  • Validate with orthogonal methods (SPR for binding kinetics) .

Q. What strategies optimize in vivo efficacy despite poor aqueous solubility?

  • Approaches :

Prodrug design : Introduce ionizable groups (e.g., phosphate esters) cleaved in vivo .

Nanoparticulate formulations : Encapsulate in PLGA nanoparticles (size <200 nm) to enhance bioavailability .

  • Validation : Pharmacokinetic studies in rodent models (Cₘₐₓ, AUC₀–₂₄) .

Data Contradiction Analysis

Q. Why do computational docking results conflict with experimental binding data?

  • Key factors :

  • Ligand flexibility : Static docking models underestimate conformational changes in the oxadiazole ring .
  • Solvent effects : Implicit solvent models fail to account for water-mediated hydrogen bonds.
    • Solution : Use molecular dynamics (MD) simulations (>50 ns) to capture dynamic interactions .

Methodological Best Practices

Q. How to mitigate batch-to-batch variability in synthesis?

  • Quality control checklist :

  • Starting materials : ≥98% purity (HPLC-verified).
  • Reaction monitoring : TLC (hexane:EtOAc 7:3) at each step.
  • Reproducibility : Document exact stirring rates and drying times for hygroscopic intermediates .

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